molecular formula C23H25N3O7 B2832959 3-Benzyl-5-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate CAS No. 1396678-66-2

3-Benzyl-5-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2832959
CAS No.: 1396678-66-2
M. Wt: 455.467
InChI Key: XEKDDGYRLKZRRV-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-oxadiazole derivative featuring a benzyl group at position 3 and a complex azetidine substituent at position 3. The azetidine moiety is further substituted with a 3,5-dimethoxybenzyl group, which introduces steric and electronic complexity. The oxalate salt form enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

3-benzyl-5-[1-[(3,5-dimethoxyphenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3.C2H2O4/c1-25-18-8-16(9-19(11-18)26-2)12-24-13-17(14-24)21-22-20(23-27-21)10-15-6-4-3-5-7-15;3-1(4)2(5)6/h3-9,11,17H,10,12-14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKDDGYRLKZRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1,3,4-Oxadiazoles

Compounds such as 5-(alkenyl)-2-amino-1,3,4-oxadiazoles (e.g., 5a-f in ) share a heterocyclic oxadiazole core but differ in substitution patterns. These analogs are synthesized via cyclization of hydrazones or reactions of acetyl/benzoyl hydrazones with phenylisocyanate . In contrast, the target 1,2,4-oxadiazole likely requires alternative routes, such as cyclization of amidoximes or oxidative dimerization, given the distinct ring isomerization .

Benzisoxazole Derivatives

N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide () highlights the importance of fused heterocycles. While benzisoxazoles prioritize oxygen-nitrogen synergy, the target compound’s 1,2,4-oxadiazole core offers greater flexibility for functionalization at positions 3 and 4. The azetidine substituent in the target compound introduces conformational rigidity compared to the linear alkyl chains in simpler oxadiazoles .

3-Benzoyl-5-Phenyl-1,2,4-Oxadiazole

describes the reactivity of this compound with hydroxylamine, yielding stable and labile oxime isomers. This underscores the electrophilic nature of the 1,2,4-oxadiazole core, a property shared with the target compound. However, the latter’s azetidine and dimethoxybenzyl groups may modulate its reactivity and metabolic stability .

Pharmacological and Physicochemical Properties

Compound Key Substituents Reported Activity Synthetic Route
Target Compound 3-Benzyl, 5-(azetidin-3-yl) Not yet reported (inferred stability) Likely amidoxime cyclization
5-(Alkenyl)-1,3,4-oxadiazoles (5a-f) 2-Amino, 5-aryl Antibacterial Hydrazone cyclization
N-[3-(Chloromethyl)benzisoxazol-5-yl] 3-Chloromethyl, 5-acetamide Precursor for bioactive derivatives Oxime cyclization
3-Benzoyl-5-phenyl-1,2,4-oxadiazole 3-Benzoyl, 5-phenyl Reactive intermediate Oxime isomerization
Key Observations:
  • Solubility : The oxalate salt of the target compound likely improves aqueous solubility compared to neutral 1,2,4-oxadiazoles like 3-benzoyl-5-phenyl derivatives.
  • Metabolic Stability : The dimethoxybenzyl group may enhance metabolic stability relative to simpler alkyl chains in 5-(alkenyl) analogs .

Reactivity and Functionalization

  • Nucleophilic Substitution : The azetidine’s tertiary nitrogen and chloromethyl groups in analogs () enable further derivatization. Similarly, the target compound’s azetidine could undergo alkylation or acylation to expand its pharmacological profile.
  • Oxadiazole Ring Stability : Unlike 1,3,4-oxadiazoles, 1,2,4-oxadiazoles exhibit greater resistance to ring-opening under acidic conditions, as seen in . This stability is critical for in vivo applications.

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